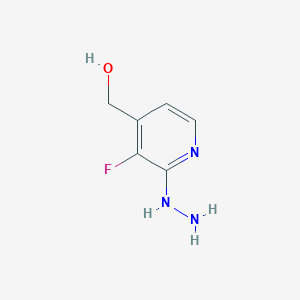
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol is a chemical compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features a fluorine atom at the third position, a hydrazinyl group at the second position, and a methanol group at the fourth position on the pyridine ring
准备方法
The synthesis of (3-Fluoro-2-hydrazinylpyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoropyridine, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.
Hydrazination: The amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate.
Methanol Addition: Finally, the methanol group is introduced at the fourth position through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as dyes and polymers.
作用机制
The mechanism of action of (3-Fluoro-2-hydrazinylpyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, the hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors or proteins, thereby modulating their function. The methanol group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol can be compared with other similar compounds, such as:
(3-Fluoro-2-aminopyridin-4-yl)methanol: Lacks the hydrazinyl group, which may result in different chemical reactivity and biological activity.
(3-Fluoro-2-hydrazinylpyridin-4-yl)ethanol: Contains an ethanol group instead of a methanol group, potentially affecting its solubility and interaction with biological targets.
(3-Chloro-2-hydrazinylpyridin-4-yl)methanol: Substitutes the fluorine atom with a chlorine atom, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(3-fluoro-2-hydrazinylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c7-5-4(3-11)1-2-9-6(5)10-8/h1-2,11H,3,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKAUULPCSQCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














